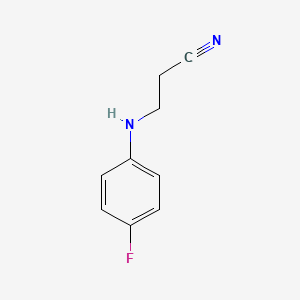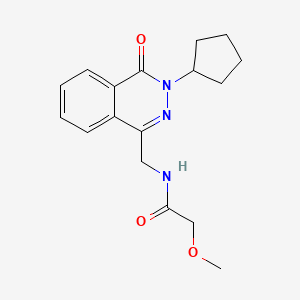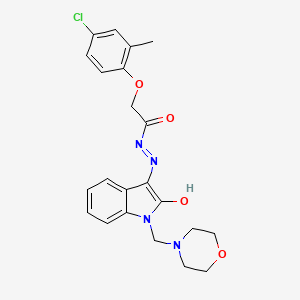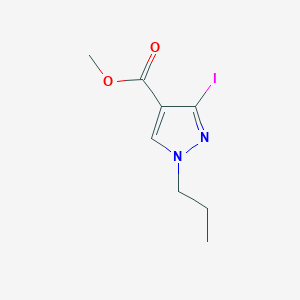
3-(4-Fluoro-phenylamino)-propionitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The closest compound I found is "®-3-AMINO-3-(4-FLUORO-PHENYL)-PROPIONIC ACID" . It has a molecular formula of C9H10FNO2 and a molecular weight of 183.18 . Another related compound is “3-Amino-3-(4-fluorophenyl)propionic acid” with a molecular formula of C9H10FNO2 and a molecular weight of 183.182 .
Physical And Chemical Properties Analysis
“®-3-AMINO-3-(4-FLUORO-PHENYL)-PROPIONIC ACID” has a melting point of 245-247 °C, a predicted boiling point of 308.8±32.0 °C, and a predicted density of 1.289±0.06 g/cm3 . It should be stored in a dark place, in an inert atmosphere, at room temperature .Aplicaciones Científicas De Investigación
Antibacterial and Antioxidant Properties
One key application of 3-(4-Fluoro-phenylamino)-propionitrile is in the synthesis of compounds with potential antibacterial and antioxidant properties. A study demonstrated that its reduction produced 3-(4-chlorophenyl)-3-(4-fluorophenyl)propylamine, which, after further reactions, yielded compounds with significant antibacterial activity. However, these compounds generally did not neutralize superoxide radicals, indicating limited antioxidant properties (Arutyunyan et al., 2012).
Enzymatic Kinetic Resolution
Another research application involves the enzymatic kinetic resolution of related compounds. For example, the lipase-catalyzed transesterification of racemic 3-hydroxy-3-(pentafluorophenyl)-propionitrile resulted in optically pure compounds with potential for further chemical transformations (Sakai et al., 1997).
Synthesis of Novel Compounds
The compound is also used as a precursor in the synthesis of various novel compounds. One study reported the synthesis of dual functional agents linking 2,4-dinitrophenylamine with 5-fluorouracil and hydroxyurea, resulting in compounds with radiosensitizing activity but not cytotoxicity (Khalaj et al., 2006).
Photostabilizing Effect in Drug Design
Furthermore, studies on the photodehalogenation of certain fluorobenzene derivatives, which are structurally related to 3-(4-Fluoro-phenylamino)-propionitrile, suggest that substituent groups can stabilize reactive intermediates. This finding is significant for designing less phototoxic fluorinated drugs (Protti et al., 2012).
Radiofluorination in Pharmaceuticals
The compound also finds application in radiofluorination processes. An example includes direct nucleophilic radiosynthesis of certain fluorinated compounds, which is important in pharmaceutical sciences (He et al., 2014).
Antiviral Potential
Recent research also suggests its use in synthesizing new molecules with potential antiviral properties, like inhibitors of hepatitis B (Ivachtchenko et al., 2019).
Safety And Hazards
“®-3-AMINO-3-(4-FLUORO-PHENYL)-PROPIONIC ACID” has hazard statements H315-H319-H227, indicating it can cause skin irritation, serious eye irritation, and is combustible . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, and using only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
3-(4-fluoroanilino)propanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2/c10-8-2-4-9(5-3-8)12-7-1-6-11/h2-5,12H,1,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIHLACQYYVISRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NCCC#N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluoro-phenylamino)-propionitrile | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]pent-4-ynoic acid](/img/structure/B2903154.png)
![1-[(2-methylphenyl)methyl]-2-(thiophen-2-yl)-1H-1,3-benzodiazole](/img/structure/B2903156.png)

![[4-(4-Phenylphenyl)-1,3-thiazol-2-yl]methanamine](/img/structure/B2903158.png)

![4-iodo-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2903164.png)



![3-(3-bromophenyl)-6-fluoro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2903170.png)
![4-(Benzylamino)-2-[(4-methylbenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B2903171.png)

![N-(4-bromo-2-methylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2903176.png)
![2-[1-(2-methylphenyl)tetrazol-5-yl]sulfanyl-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B2903177.png)